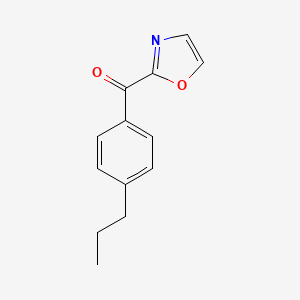

2-(4-Propylbenzoyl)oxazole

Descripción general

Descripción

2-(4-Propylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylbenzoyl)oxazole typically involves the reaction of 4-propylbenzoyl chloride with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Propylbenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The pharmacological potential of 2-(4-Propylbenzoyl)oxazole is significant, with several studies highlighting its efficacy in treating various diseases:

- Anticancer Activity : Oxazole derivatives, including this compound, have been shown to exhibit anticancer properties. They function by inhibiting specific enzymes and pathways involved in tumor growth. For instance, studies indicate that oxazoles can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues, thereby reducing inflammation and tumor proliferation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds similar to this compound have shown significant inhibition zones against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The anti-inflammatory potential of oxazoles is also noteworthy. They can modulate inflammatory cytokines, making them candidates for treating inflammatory diseases. Research indicates that certain oxazole derivatives can effectively inhibit inflammatory markers in lung cells .

Chemical Synthesis

The synthesis of this compound typically involves the reaction of 4-propylbenzoyl chloride with appropriate nitrogen-containing reagents under controlled conditions. Various synthetic methodologies have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment : A study evaluated the efficacy of oxazole derivatives in inhibiting cancer cell lines. Results indicated that compounds with similar structures to this compound significantly reduced cell viability in breast and lung cancer models .

- Antimicrobial Activity : In a comparative study assessing the antibacterial properties of various oxazoles, this compound showed promising results against multiple bacterial strains, outperforming traditional antibiotics like amoxicillin in certain tests .

- Inflammation Models : Research involving lung inflammation models demonstrated that derivatives of this compound could effectively reduce levels of pro-inflammatory cytokines, suggesting potential therapeutic roles in respiratory diseases .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| This compound | 22 | 20 | 18 |

| Amoxicillin | 30 | 27 | 25 |

| Ciprofloxacin | 28 | 26 | 24 |

Table 2: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 | |

| Doxorubicin | MCF-7 | 10 |

Mecanismo De Acción

The mechanism of action of 2-(4-Propylbenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxybenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-(2,6-Dichlorophenylamino)-phenyl methyl oxazole

Uniqueness

2-(4-Propylbenzoyl)oxazole is unique due to its specific substituent, the 4-propylbenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Actividad Biológica

2-(4-Propylbenzoyl)oxazole is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the propylbenzoyl moiety enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound, against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard reference drugs for comparison.

| Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |

|---|---|---|

| This compound | 12.5 (S. aureus), 15.0 (E. coli) | 10.0 (C. albicans) |

| Ampicillin | 1.0 (S. aureus), 1.5 (E. coli) | N/A |

| Clotrimazole | N/A | 5.0 (C. albicans) |

The results indicated that this compound showed comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated, with promising results in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on different cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells.

| Cell Line | IC50 (µM) of this compound | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Doxorubicin: 10.0 |

| HT-29 (Colon) | 12.5 | Cisplatin: 8.0 |

These findings suggest that the compound could induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and disruption of cell cycle progression.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some derivatives have shown potential as antioxidants, which can help mitigate oxidative stress associated with various diseases.

Propiedades

IUPAC Name |

1,3-oxazol-2-yl-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLNLEMDZDCPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642092 | |

| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-07-1 | |

| Record name | 2-Oxazolyl(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.